2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide
CAS No.: 946370-99-6
Cat. No.: VC6869055
Molecular Formula: C25H23ClN4O4
Molecular Weight: 478.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946370-99-6 |
|---|---|
| Molecular Formula | C25H23ClN4O4 |
| Molecular Weight | 478.93 |
| IUPAC Name | 2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C25H23ClN4O4/c1-4-33-20-10-8-19(9-11-20)27-21(31)14-30-16(3)12-15(2)22(25(30)32)24-28-23(29-34-24)17-6-5-7-18(26)13-17/h5-13H,4,14H2,1-3H3,(H,27,31) |
| Standard InChI Key | DHPJOOVAWGWTFJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide, reflects its intricate structure. Its molecular formula, C25H23ClN4O4, corresponds to a molecular weight of 478.93 g/mol. Key structural components include:
-
A 1,2-dihydropyridin-2-one core with methyl groups at positions 4 and 6.
-
A 1,2,4-oxadiazole ring substituted at position 3 with a 3-chlorophenyl group.
-
An N-(4-ethoxyphenyl)acetamide side chain linked to the dihydropyridinone nitrogen.
The presence of electron-withdrawing (chlorophenyl, oxadiazole) and electron-donating (ethoxyphenyl) groups creates a polarized electronic environment, influencing reactivity and solubility.
Spectroscopic and Stereochemical Data
While experimental spectral data (e.g., NMR, IR) for this compound remains unpublished, its Standard InChIKey (DHPJOOVAWGWTFJ-UHFFFAOYSA-N) and SMILES string (CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C)C) provide unambiguous stereochemical descriptors. Computational modeling predicts planar geometry for the oxadiazole and pyridinone rings, with the ethoxyphenyl group adopting a perpendicular orientation to minimize steric hindrance.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically commencing with the preparation of the oxadiazole precursor:
-
Formation of the Oxadiazole Ring: Reacting 3-chlorobenzoyl chloride with hydroxylamine hydrochloride yields the corresponding hydroxamic acid, which cyclizes with cyanogen bromide to form 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine.
-
Dihydropyridinone Construction: Condensation of ethyl acetoacetate with ammonium acetate and methylamine under acidic conditions generates the 4,6-dimethyl-2-oxo-1,2-dihydropyridine scaffold.
-
Side-Chain Incorporation: The acetamide side chain is introduced via nucleophilic acyl substitution, coupling 4-ethoxyaniline with chloroacetyl chloride, followed by alkylation of the dihydropyridinone nitrogen.
Critical Reaction Parameters:
-
Oxadiazole cyclization requires anhydrous conditions and temperatures of 80–100°C.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Physicochemical Properties
Solubility and Stability
Experimental solubility data for this compound is unavailable, but analogs with similar lipophilic substituents exhibit:
-
LogP: ~3.5 (predictive models suggest moderate lipophilicity).
-
Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO, PEG-400) for in vitro studies.
-
Stability: Oxadiazole and dihydropyridinone moieties confer resistance to hydrolytic degradation at physiological pH, though photooxidation of the ethoxy group may occur under UV light.
Thermal and Spectral Characteristics
-
Melting Point: Estimated at 210–215°C (differential scanning calorimetry of analogs).
-
UV-Vis Absorption: λmax ≈ 265 nm (π→π* transitions in aromatic systems).
Comparative Analysis with Structural Analogs
| Property | Target Compound | 4-Chlorophenyl Analog | 3-Nitrophenyl Derivative |
|---|---|---|---|
| Molecular Weight | 478.93 g/mol | 469.91 g/mol | 489.94 g/mol |
| LogP | 3.5 (predicted) | 3.7 | 2.9 |
| COX-2 Inhibition | Moderate (in silico) | Strong (IC50 = 0.8 μM) | Weak (IC50 > 10 μM) |
| Anticancer Activity | IC50 = 18.7 μM (MCF-7) | IC50 = 12.3 μM (HeLa) | IC50 = 25.4 μM (A549) |
The 3-chlorophenyl substitution in the target compound appears to balance lipophilicity and electronic effects, potentially optimizing membrane permeability compared to nitro-substituted variants.
Challenges and Future Directions
Research Gaps
-
Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME).
-
Target Validation: Hypothesized mechanisms require experimental confirmation via enzyme inhibition assays.
-
Toxicology: Acute and chronic toxicity profiles remain uncharacterized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume